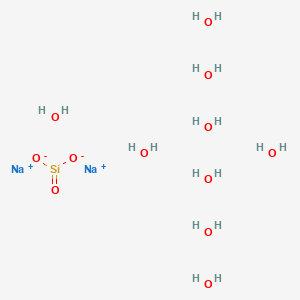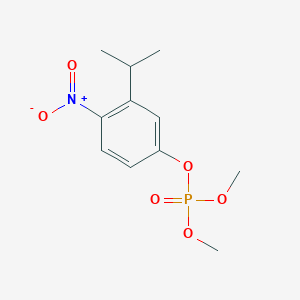
(4-Chloro-benzenesulfonylamino)-acetic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to (4-Chloro-benzenesulfonylamino)-acetic acid involves intricate chemical processes that include the manipulation of the L-tyrosine core, leading to significant conformational differences and unique intramolecular interactions (Khan et al., 2011). Electrochemical studies provide alternative methods for synthesis, showing the potential for creating derivatives through oxidation and reaction with nucleophiles (Mohamadighader et al., 2020).
Molecular Structure Analysis
The molecular structure of (4-Chloro-benzenesulfonylamino)-acetic acid and its derivatives can exhibit a range of intramolecular aromatic π-π stacking and short C-H···O interactions, which are crucial for understanding its chemical behavior and reactivity (Khan et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving (4-Chloro-benzenesulfonylamino)-acetic acid derivatives often result in complex interactions, such as the formation of diaryl sulfone and N-phenylbenzenesulfonamide derivatives under electrochemical conditions (Mohamadighader et al., 2020). These reactions are essential for developing new synthetic pathways and understanding the compound's reactivity.
Physical Properties Analysis
The physical properties of (4-Chloro-benzenesulfonylamino)-acetic acid derivatives, including solubility, crystal structure, and thermal stability, are critical for their application in various fields. Studies provide insights into the solubility in different solvents, crystal packing stabilized by intermolecular hydrogen bonds, and thermal properties through Thermo Gravimetric and Differential Thermal analyses (Leela et al., 2009).
Chemical Properties Analysis
The chemical properties of (4-Chloro-benzenesulfonylamino)-acetic acid and its analogs involve a detailed examination of their reactivity, potential as intermediates in organic synthesis, and the role of substituents in influencing these properties. Research has shown that these compounds can engage in various reactions, leading to the formation of novel compounds with potential applications in material science and medicinal chemistry (Gelmi et al., 1997).
Scientific Research Applications
Synthesis and Biological Activities
- Synthesis and Thromboxane A2 Receptor Antagonism: (4-Chloro-benzenesulfonylamino)-acetic acid derivatives have been synthesized and tested for their affinity for human platelet thromboxane A2 receptors and their ability to inhibit U46619-induced rat aortic ring contraction. These compounds, such as 2-[(4-chloro-benzenesulfonylaminoethyl)thio] thiazole-4-acetic acid (VII-4), showed significant oral activity in inhibiting platelet aggregation in guinea pigs (Sartori et al., 1993).
Chemical Properties and Reactions
Polarographic Reduction Study
The polarographic reductions of various acids, including substituted acetic and benzoic acids, have been examined to understand the influence of substituent groups on these reactions (Hojo et al., 1987).
Reductive Mono-N-alkylation of Amine Derivatives
A study on the catalytic conversion of 2-Chloro-4,6-dinitrobenzene-1,3-diol to N-alkyl secondary aminophenol, specifically 4,6-bis(isopropylamino)benzene-1,3-diol, provides insight into chemical reactions relevant to (4-Chloro-benzenesulfonylamino)-acetic acid derivatives (Jin et al., 2008).
Environmental Impact and Analysis
Effect on Biogas-Producing Microbial Community
The impact of herbicidal ionic liquids, including those similar to (4-Chloro-benzenesulfonylamino)-acetic acid derivatives, on the microbial communities in anaerobic digesters has been evaluated, providing insights into environmental interactions (Czarny et al., 2019).
Degradation of Phenoxyalkanoic Acid Herbicides in Soil
Research on the degradation and enantioselective breakdown of various phenoxyalkanoic acids, similar in structure to (4-Chloro-benzenesulfonylamino)-acetic acid, in soil provides valuable information on environmental fate and behavior (Müller & Buser, 1997).
Medical and Health Implications
- Protective Effect in Myocardial Ischemia: A study demonstrated the protective effects of a specific thromboxane receptor antagonist, structurally similar to (4-Chloro-benzenesulfonylamino)-acetic acid, in an animal model of myocardial ischemia and reperfusion injury (Bhat et al., 1989).
Miscellaneous Applications
- Corrosion Control in Steel: Research has shown that glycine derivatives related to (4-Chloro-benzenesulfonylamino)-acetic acid can be effective in controlling mild steel corrosion in concentrated sulfuric acid solutions (Amin & Ibrahim, 2011).
Mechanism of Action
The mechanism of action of “(4-Chloro-benzenesulfonylamino)-acetic acid” in a chemical reaction would likely involve the participation of the chloro group, the benzenesulfonyl group, and the acetic acid group . These groups could potentially act as electrophiles or nucleophiles, depending on the specific reaction conditions .
Safety and Hazards
Future Directions
The study and application of “(4-Chloro-benzenesulfonylamino)-acetic acid” could potentially be expanded in various directions, depending on the specific properties and reactivity of the compound . For example, it could be used in the synthesis of other complex organic compounds, or it could be studied for its potential applications in various chemical reactions .
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZHABFZMAUWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353243 | |
| Record name | N-(4-Chlorobenzene-1-sulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-benzenesulfonylamino)-acetic acid | |
CAS RN |
13029-72-6 | |
| Record name | N-[(4-Chlorophenyl)sulfonyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13029-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chlorobenzene-1-sulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorobenzenesulfonamido)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B80681.png)


![Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate](/img/structure/B80687.png)


